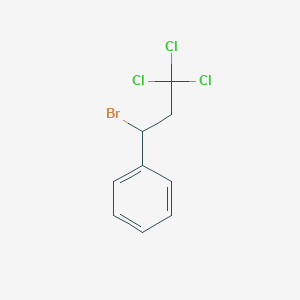
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide is an organosulfur compound with the molecular formula C26H20O3S. This compound is characterized by a dioxathiolane ring, which is a five-membered ring containing two oxygen atoms and one sulfur atom. The presence of four phenyl groups attached to the ring enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide typically involves the reaction of a suitable precursor with sulfur dioxide. One common method involves the cyclization of a diol with sulfur dioxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: A simpler analog with similar reactivity but lacking the phenyl groups.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A related compound with phosphorus instead of sulfur.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boron-containing analog with different reactivity.
Uniqueness
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide is unique due to the presence of four phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
34737-62-7 |
|---|---|
Molekularformel |
C26H20O3S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4,4,5,5-tetraphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C26H20O3S/c27-30-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(29-30,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
PTYZVNIRLCVZBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(OS(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


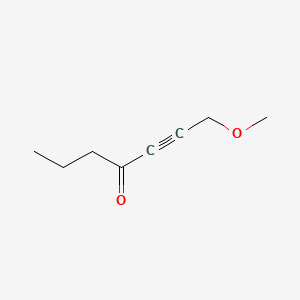

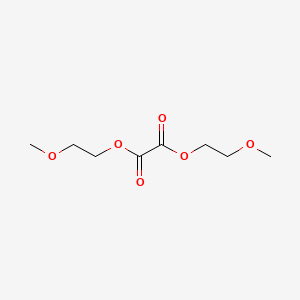

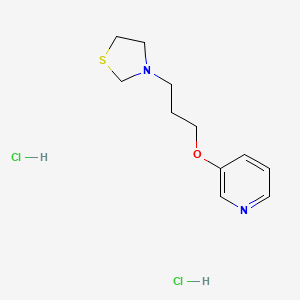


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
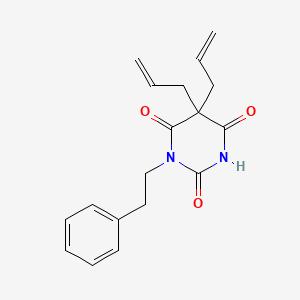

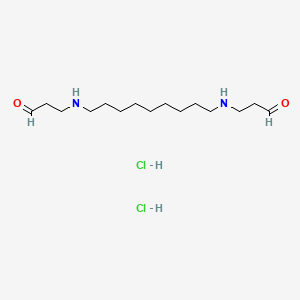
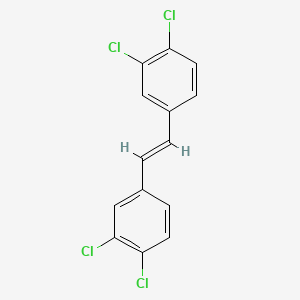
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
